1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine
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Overview
Description
1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine is a complex heterocyclic compound that has garnered interest due to its potential biological activities The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate reagents such as formic acid or triethyl orthoformate.
Introduction of the Phenyl and Pyridinyl Groups: These groups can be introduced through substitution reactions using phenyl and pyridinyl halides or boronic acids in the presence of palladium catalysts.
Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate compound with piperazine under suitable conditions, such as heating in a solvent like toluene.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridinyl rings, using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and palladium-catalyzed cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which 1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Phenyl and Pyridinyl Substituted Compounds: Compounds with phenyl and pyridinyl groups attached to different cores may have similar chemical properties but different biological activities.
Properties
Molecular Formula |
C23H23N5S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H23N5S/c1-2-27-12-14-28(15-13-27)22-18-16-20(17-8-4-3-5-9-17)29-23(18)26-21(25-22)19-10-6-7-11-24-19/h3-11,16H,2,12-15H2,1H3 |
InChI Key |
QLJSWPSUXJCVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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